

Spectroscopic Profile of Chloramine-B Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloramine-b hydrate*

Cat. No.: *B1591345*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Chloramine-B hydrate**, a significant compound in medicinal and organic chemistry. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the analysis and application of this compound.

Spectroscopic Data of Chloramine-B Hydrate

The following sections present a summary of the key spectroscopic data for **Chloramine-B hydrate**. While direct access to proprietary spectral databases is restricted, this guide provides representative data based on available information for **Chloramine-B hydrate** and closely related sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **Chloramine-B hydrate**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to its molecular structure. The data presented here is based on typical chemical shifts for the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: ^1H NMR Spectroscopic Data for **Chloramine-B Hydrate** (Representative)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.40 - 7.60	Multiplet	Aromatic protons (meta and para to $-\text{SO}_2\text{NCl}^-$)
7.80 - 8.00	Multiplet	Aromatic protons (ortho to $-\text{SO}_2\text{NCl}^-$)

Table 2: ^{13}C NMR Spectroscopic Data for **Chloramine-B Hydrate** (Representative)

Chemical Shift (δ) ppm	Assignment
126.0 - 129.0	Aromatic CH (ortho and meta)
132.0 - 134.0	Aromatic CH (para)
140.0 - 143.0	Aromatic C (ipso, attached to S)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is particularly suitable for solid samples like **Chloramine-B hydrate**. The characteristic absorption bands are indicative of the sulfonyl, N-Cl, and aromatic groups.

Table 3: FT-IR Spectroscopic Data for **Chloramine-B Hydrate** (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3600	Broad	O-H stretch (water of hydration)
3000 - 3100	Medium	Aromatic C-H stretch
1630 - 1650	Medium	H-O-H bend (water of hydration)
1440 - 1480	Strong	Aromatic C=C stretch
1300 - 1350	Strong	Asymmetric SO ₂ stretch
1150 - 1180	Strong	Symmetric SO ₂ stretch
900 - 950	Medium	S-N stretch
680 - 750	Strong	Aromatic C-H bend (out-of-plane)
550 - 650	Medium	N-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like **Chloramine-B hydrate**, characteristic absorption bands arise from $\pi \rightarrow \pi^*$ transitions in the benzene ring.

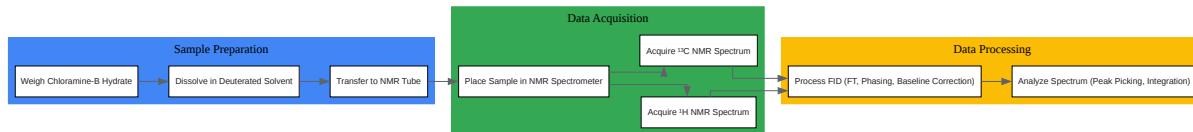
Table 4: UV-Vis Spectroscopic Data for **Chloramine-B Hydrate** (Representative)

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) L mol ⁻¹ cm ⁻¹	Solvent	Assignment
~ 220 - 230	~ 8000 - 12000	Methanol or Water	$\pi \rightarrow \pi^*$ transition (Benzene ring)
~ 260 - 270	~ 500 - 1000	Methanol or Water	$\pi \rightarrow \pi^*$ transition (Benzene ring, fine structure)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol


Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300-500 MHz) is employed for analysis.

Sample Preparation:

- Approximately 10-20 mg of **Chloramine-B hydrate** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for D₂O, is added.

Data Acquisition:

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow

ATR-FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.

Sample Preparation:

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- A small amount of solid **Chloramine-B hydrate** powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
- A pressure arm is applied to ensure good contact between the sample and the crystal.[5]

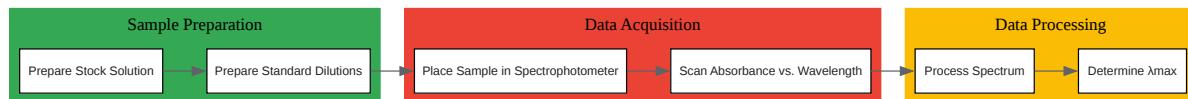
Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical spectral range is 4000-400 cm^{-1} .

[Click to download full resolution via product page](#)

ATR-FTIR Spectroscopy Experimental Workflow

UV-Vis Spectroscopy Protocol

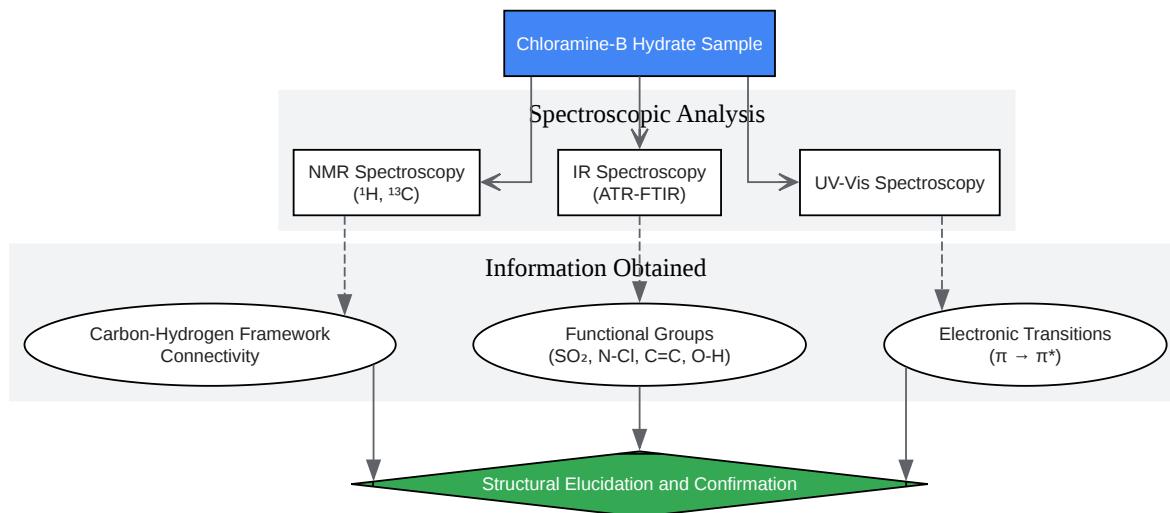

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Sample Preparation:

- A stock solution of **Chloramine-B hydrate** is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., methanol or deionized water) in a volumetric flask.
- A series of standard solutions of varying concentrations are prepared by diluting the stock solution.

Data Acquisition:

- The spectrophotometer is calibrated using a blank solution (the solvent used for sample preparation).
- The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm).
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.



[Click to download full resolution via product page](#)

UV-Vis Spectroscopy Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression where the information from each technique complements the others to confirm the structure and purity of the compound.

[Click to download full resolution via product page](#)

Logical Flow of Spectroscopic Data Interpretation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Chloramine-B Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591345#spectroscopic-data-of-chloramine-b-hydrate-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com